N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Introduction of the Fluorophenyl Group:
Coupling Reactions: The final step involves coupling the benzodioxole and fluorophenyl intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in other structural aspects.
1,3-Benzodioxole: A simpler compound that forms the core structure of the target compound.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is unique due to its combination of a benzodioxole ring, a fluorophenyl group, and a sulfamoyl group. This combination imparts specific properties that are not found in simpler or structurally different compounds .
Properties
Molecular Formula |
C23H21FN2O6S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetamide |
InChI |
InChI=1S/C23H21FN2O6S/c1-15-10-19(33(28,29)26-18-5-3-17(24)4-6-18)7-9-20(15)30-13-23(27)25-12-16-2-8-21-22(11-16)32-14-31-21/h2-11,26H,12-14H2,1H3,(H,25,27) |
InChI Key |
MJVOURYBOMDMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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